molecular formula C11H13ClN2O2 B12358146 Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

Katalognummer: B12358146
Molekulargewicht: 240.68 g/mol
InChI-Schlüssel: XWBCNTUQQBOGRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate is a chemical compound belonging to the pyrazolidine family Pyrazolidines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a methyl ester group at the 3-position and a 3-chlorophenyl group at the 5-position, making it a derivative of pyrazolidine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazolidine ring. The final step involves esterification with methanol to obtain the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinones.

    Reduction: Reduction reactions can lead to the formation of pyrazolidines with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrazolidinones

    Reduction: Substituted pyrazolidines

    Substitution: Various functionalized pyrazolidines

Wissenschaftliche Forschungsanwendungen

Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs is ongoing.

    Industry: It finds use in the production of agrochemicals and materials science for the development of new polymers and coatings.

Wirkmechanismus

The mechanism of action of Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets. The chlorophenyl group enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The pyrazolidine ring structure allows for versatile interactions with biological macromolecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-(3-chlorophenyl)pyrrolidine-3-carboxylate
  • Methyl 5-(3-chlorophenyl)pyrazole-3-carboxylate
  • Methyl 5-(3-chlorophenyl)imidazolidine-3-carboxylate

Uniqueness

Methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the pyrazolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and potential for functionalization set it apart from other similar compounds.

Eigenschaften

Molekularformel

C11H13ClN2O2

Molekulargewicht

240.68 g/mol

IUPAC-Name

methyl 5-(3-chlorophenyl)pyrazolidine-3-carboxylate

InChI

InChI=1S/C11H13ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-3-2-4-8(12)5-7/h2-5,9-10,13-14H,6H2,1H3

InChI-Schlüssel

XWBCNTUQQBOGRZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC(NN1)C2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.